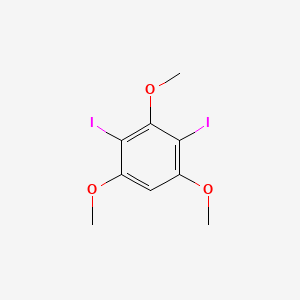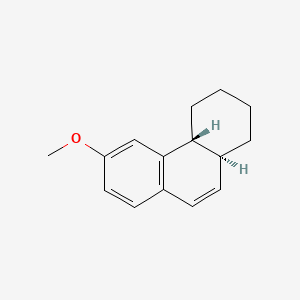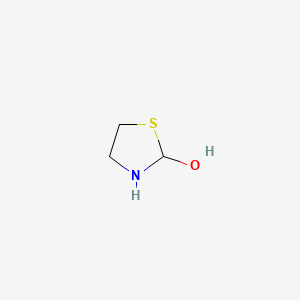![molecular formula C25H26O8 B14298095 Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate CAS No. 113967-50-3](/img/structure/B14298095.png)
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoic acid moiety and a 3-hydroxy-2-(hydroxymethyl)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics, pharmaceuticals, and food preservatives
Mécanisme D'action
The mechanism of action of Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An aromatic acid with anti-inflammatory and keratolytic properties.
Methyl benzoate: An ester of benzoic acid with a pleasant odor, used in perfumes and flavorings
Uniqueness
Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and ester groups provide versatility in synthetic applications, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
113967-50-3 |
|---|---|
Formule moléculaire |
C25H26O8 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate |
InChI |
InChI=1S/C11H14O4.2C7H6O2/c12-6-9(7-13)8-15-11(14)10-4-2-1-3-5-10;2*8-7(9)6-4-2-1-3-5-6/h1-5,9,12-13H,6-8H2;2*1-5H,(H,8,9) |
Clé InChI |
GGRFQCDVHQRCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)OCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
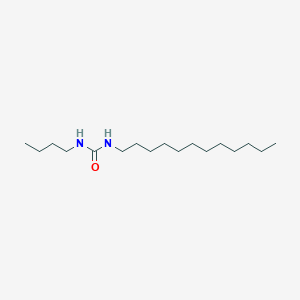
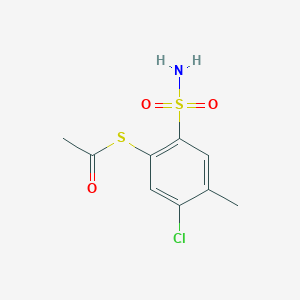
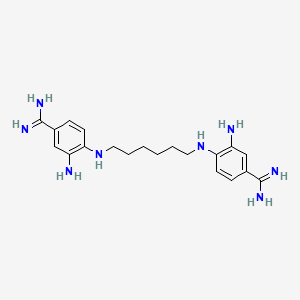
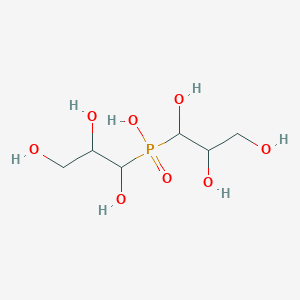
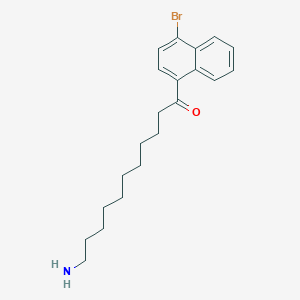
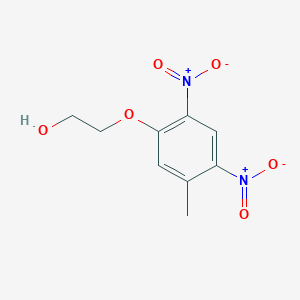
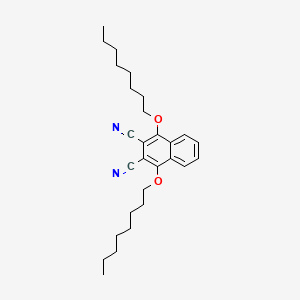
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
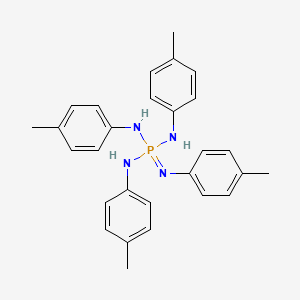
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
